molecular formula C16H26N4O3 B3027655 Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate CAS No. 1353972-65-2

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Cat. No.: B3027655
CAS No.: 1353972-65-2
M. Wt: 322.40
InChI Key: CNAVFGQFFIMUNW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, an ethoxypyrimidine moiety, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloride and a strong base such as sodium hydride.

    Attachment of the Ethoxypyrimidine Moiety: The ethoxypyrimidine group is attached through a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the ethoxypyrimidine.

    Formation of the Carboxylate Group: The carboxylate group is introduced through esterification, typically using tert-butyl chloroformate and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the ethoxypyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is used in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypyrimidine moiety can interact with nucleic acids or proteins, while the piperazine ring can modulate the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate
  • Tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
  • Tert-butyl 4-(2,4-dimethylpyrimidin-5-yl)-2-methylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is unique due to the presence of the ethoxypyrimidine moiety, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective binding and reactivity.

Properties

IUPAC Name

tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-6-22-14-9-13(17-11-18-14)19-7-8-20(12(2)10-19)15(21)23-16(3,4)5/h9,11-12H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAVFGQFFIMUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121612
Record name 1-Piperazinecarboxylic acid, 4-(6-ethoxy-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353972-65-2
Record name 1-Piperazinecarboxylic acid, 4-(6-ethoxy-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353972-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(6-ethoxy-4-pyrimidinyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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